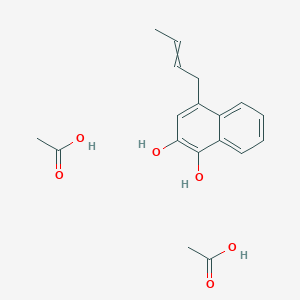
Acetic acid;4-but-2-enylnaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-but-2-enylnaphthalene-1,2-diol is a complex organic compound that features both an acetic acid moiety and a naphthalene ring system with hydroxyl and butenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-but-2-enylnaphthalene-1,2-diol typically involves multi-step organic reactions. One common method includes the following steps:
Naphthalene Functionalization: The naphthalene ring is first functionalized to introduce hydroxyl groups at the 1 and 2 positions.
Butenyl Group Introduction: The butenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an appropriate butenyl halide reacts with the naphthalene derivative in the presence of a Lewis acid catalyst.
Acetic Acid Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-but-2-enylnaphthalene-1,2-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Lewis acids (e.g., AlCl3), halogenating agents (e.g., Br2)
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Dihydro derivatives
Substitution: Halogenated naphthalenes, alkylated naphthalenes
Scientific Research Applications
Acetic acid;4-but-2-enylnaphthalene-1,2-diol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;4-but-2-enylnaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function . Additionally, the butenyl group can undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
Acetic acid;4-but-2-enylnaphthalene-1,2-diol: Unique due to the presence of both hydroxyl and butenyl groups on the naphthalene ring.
Naphthalene-1,2-diol: Lacks the butenyl group, resulting in different chemical and biological properties.
4-but-2-enylnaphthalene:
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89510-16-7 |
|---|---|
Molecular Formula |
C18H22O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
acetic acid;4-but-2-enylnaphthalene-1,2-diol |
InChI |
InChI=1S/C14H14O2.2C2H4O2/c1-2-3-6-10-9-13(15)14(16)12-8-5-4-7-11(10)12;2*1-2(3)4/h2-5,7-9,15-16H,6H2,1H3;2*1H3,(H,3,4) |
InChI Key |
OKKSXUKJZHLHGH-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC1=CC(=C(C2=CC=CC=C21)O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















